molecular formula C15H14N2O2 B2418122 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2176201-44-6

6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2418122
CAS No.: 2176201-44-6
M. Wt: 254.289
InChI Key: DVFWEAVWAHZFDS-UHFFFAOYSA-N
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Description

6-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a chemical compound based on the pyrrolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry. This fused bicyclic system is aza-isoindole, known for its versatile applications in pharmaceutical research and drug discovery . Compounds featuring this core structure are frequently investigated as key intermediates in the synthesis of more complex molecules and are explored for their potential biological activities . The broader class of pyrrolopyridine derivatives has demonstrated significant research value across multiple therapeutic areas. These compounds are often studied as inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases . For instance, some pyrrolopyridine derivatives have been developed as potent necroptosis inhibitors by targeting receptor-interacting protein kinase 1 (RIPK1), presenting a promising strategy for treating inflammatory and neurodegenerative conditions . Other research has highlighted the antitumor potential of this scaffold, with certain derivatives exhibiting cytotoxicity against human cancer cell lines, such as cervical carcinoma models . The mechanism of action for bioactive pyrrolopyridines typically involves targeted protein inhibition, often through binding to allosteric sites or active sites of enzymes, modulating key cellular signaling pathways . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-13-6-4-11(5-7-13)15(18)17-9-12-3-2-8-16-14(12)10-17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFWEAVWAHZFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of a pyridine derivative with a suitable amine, followed by cyclization and functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

  • Antiviral Activity : Compounds with similar structural frameworks have demonstrated antiviral properties against flaviviruses such as Zika virus and Dengue virus. The pyrrolo[3,4-b]pyridine scaffold may offer a new chemotype for developing antiviral agents targeting these pathogens. Preliminary studies indicate that structural modifications can enhance antiviral efficacy while reducing cytotoxicity .
  • Cancer Therapeutics : Research has suggested that pyrrolo derivatives exhibit potential as anticancer agents by inhibiting specific cellular pathways involved in tumor growth and proliferation. The unique molecular structure of 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine may allow it to interact with key molecular targets in cancer cells .
  • G Protein-Coupled Receptor Modulation : Similar compounds have been identified as agonists for G protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common targets for drug development . The potential of this compound in modulating GPCR activity could lead to advancements in treating metabolic disorders.

Biological Research

  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. Such interactions can lead to therapeutic applications in conditions where enzyme modulation is beneficial .
  • Neuroscience Applications : Pyrrolo derivatives have shown promise in neuropharmacology due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. This opens avenues for research into treatments for neurological disorders .

Case Studies

  • Study on Antiviral Efficacy : A recent study highlighted the effectiveness of a related pyrrolo compound against Zika virus infection in vitro, demonstrating significant reductions in viral titers at low concentrations . This underscores the potential of pyrrolo derivatives as antiviral agents.
  • Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that modifications of the pyrrolo structure can lead to increased apoptosis in malignant cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .

Mechanism of Action

The mechanism of action of 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction .

Biological Activity

6-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a synthetic compound belonging to the pyrrolo[3,4-b]pyridine family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and immunology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H18N4O6
  • Molecular Weight : 446.41 g/mol
  • CAS Number : 1014061-92-7

Biological Activity Overview

Research indicates that pyrrolo[3,4-b]pyridine derivatives exhibit a broad spectrum of biological activities. Key findings related to 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine include:

  • Antitumor Activity : Studies have shown that compounds in this class can inhibit tumor cell proliferation. For instance, a recent study found that related pyrrolo compounds demonstrated significant cytotoxic effects against various cancer cell lines including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells .
  • Immunomodulatory Effects : The compound has been investigated for its ability to modulate immune responses. It was noted that certain derivatives could enhance the activity of immune cells in the presence of programmed cell death protein 1 (PD-1) interactions .

The precise mechanism by which 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine exerts its biological effects is not fully elucidated. However, it is believed to involve:

  • Inhibition of Specific Enzymes : Pyrrolo[3,4-b]pyridines may inhibit enzymes involved in cancer cell proliferation.
  • Interaction with Receptors : The compound may bind to specific receptors involved in immune modulation and apoptosis.

Cytotoxicity Assays

A study examined the cytotoxic effects of various pyrrolo derivatives on human cancer cell lines. The results indicated that several compounds exhibited dose-dependent cytotoxicity:

  • IC50 Values : The most potent compounds had IC50 values significantly lower than 50 µM against LoVo cells.
CompoundCell LineIC50 (µM)
5aLoVo< 10
2cSK-OV-3< 20
5fMCF-7< 30

Immunological Studies

In another investigation focusing on immune modulation:

  • Rescue Assay : Compound 5 was found to rescue mouse splenocytes from PD-1 inhibition by up to 92% at a concentration of 100 nM .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous pyrrolo[3,4-b]pyridine derivatives are synthesized via cyclization of substituted pyridine intermediates using reagents like hexamine and acetic acid under reflux (120°C) . Key steps include:

  • Intermediate formation : Condensation of a pyridine precursor with a methoxybenzoyl group.
  • Cyclization : Use of NaH and TsCl for ring closure .
  • Optimization : Yield improvements (up to 87%) are achieved using alcohol-based solvent systems (e.g., ethanol) under mild conditions (78°C) .
    • Data Table :
StepReagents/ConditionsYield (%)
CyclizationNaH, TsCl, 0°C to rt60–70
Solvent OptimizationEthanol, 78°C87

Q. How is the structural integrity of 6-(4-methoxybenzoyl)-pyrrolo[3,4-b]pyridine validated experimentally?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For example:

  • X-ray analysis : Resolves fused bicyclic structures (pyrrolo-pyridine core) and substituent positions (e.g., methoxybenzoyl group) .
  • NMR : Distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .

Advanced Research Questions

Q. What strategies address contradictory data in biological activity studies of pyrrolo[3,4-b]pyridine derivatives?

  • Methodological Answer : Contradictions (e.g., variable kinase inhibition) arise from structural modifications. Approaches include:

  • Comparative SAR Studies : Assess analogs like 6-benzyl or 5-fluoro derivatives to isolate functional group contributions .
  • Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .
  • Case Study : A chloro-substituted analog (2-chloro-6-(4-methoxybenzyl)-derivative) showed 30% higher kinase inhibition than the parent compound, linked to enhanced electron-withdrawing effects .

Q. How can computational modeling guide the design of 6-(4-methoxybenzoyl)-pyrrolo[3,4-b]pyridine analogs with improved bioactivity?

  • Methodological Answer :

  • Docking Simulations : Predict interactions with targets (e.g., protein kinases) using software like AutoDock Vina. For example, methoxybenzoyl groups form hydrogen bonds with kinase ATP-binding pockets .
  • DFT Calculations : Evaluate electronic effects of substituents (e.g., methoxy vs. trifluoromethoxy groups) on reactivity and stability .
  • Validation : Cross-check computational predictions with experimental IC50 values from enzyme inhibition assays .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers of analogs like 6-(5-chloro-2-pyridyl)-dihydro derivatives .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .
  • Case Study : A scaled-up synthesis of a related pyrrolo-pyridine achieved 95% enantiomeric excess (ee) using (R)-BINAP-Pd complexes .

Data Contradiction and Validation

Q. How do solvent polarity and temperature affect the stability of 6-(4-methoxybenzoyl)-pyrrolo[3,4-b]pyridine in solution?

  • Methodological Answer : Stability studies in DMSO vs. ethanol show:

  • DMSO : Degradation (~15% over 72 hours at 25°C) due to hygroscopicity.
  • Ethanol : Stable (>95% integrity under same conditions) .
    • Mitigation : Use anhydrous ethanol for long-term storage and avoid protic solvents during kinetic studies .

Comparative Analysis

Q. How does the 4-methoxybenzoyl group influence bioactivity compared to other acyl substituents?

  • Methodological Answer :

  • Bioactivity Comparison :
SubstituentTarget (IC50, nM)Notes
4-MethoxybenzoylKinase X: 120Enhanced solubility
2,3-DichlorobenzoylKinase X: 85Higher potency, lower solubility
  • Mechanistic Insight : Methoxy groups improve pharmacokinetics but reduce binding affinity compared to electron-deficient substituents .

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